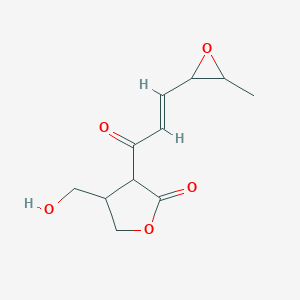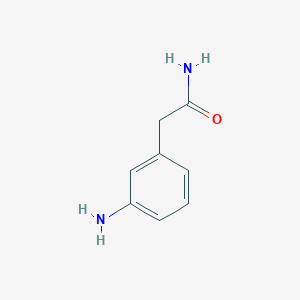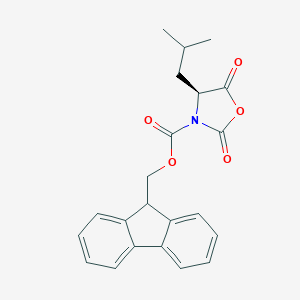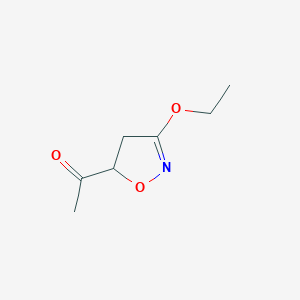
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as furanone C-30 and is a member of the furanone family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- is not fully understood. However, it is believed to work by interfering with the signaling pathways that bacteria use to communicate with each other. This results in the disruption of bacterial biofilms and the inhibition of bacterial growth.
Biochemische Und Physiologische Effekte
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of several bacterial species, including Pseudomonas aeruginosa and Staphylococcus aureus. It has also been shown to disrupt the formation of bacterial biofilms, which are a major factor in the development of antibiotic resistance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- in lab experiments is its ability to inhibit bacterial growth and biofilm formation. This makes it a valuable tool for studying the mechanisms of bacterial communication and the development of new antimicrobial agents. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)-. One area of research is the development of new antibiotics and other antimicrobial agents based on this compound. Another area of research is the study of its potential applications in other fields, such as agriculture and food preservation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- has been extensively studied for its potential applications in various fields. One of the major areas of research is its role as a quorum sensing inhibitor. Quorum sensing is a process by which bacteria communicate with each other and coordinate their behavior. Inhibition of this process can lead to the development of new antibiotics and other antimicrobial agents.
Eigenschaften
CAS-Nummer |
132605-69-7 |
|---|---|
Produktname |
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- |
Molekularformel |
C11H14O6 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-3-[(E)-3-(3-methyloxiran-2-yl)prop-2-enoyl]oxolan-2-one |
InChI |
InChI=1S/C11H14O5/c1-6-9(16-6)3-2-8(13)10-7(4-12)5-15-11(10)14/h2-3,6-7,9-10,12H,4-5H2,1H3/b3-2+ |
InChI-Schlüssel |
XSBZCRLGWCIMRF-NSCUHMNNSA-N |
Isomerische SMILES |
CC1C(O1)/C=C/C(=O)C2C(COC2=O)CO |
SMILES |
CC1C(O1)C=CC(=O)C2C(COC2=O)CO |
Kanonische SMILES |
CC1C(O1)C=CC(=O)C2C(COC2=O)CO |
Synonyme |
2-(4',5'-epoxy-hex-2'(E)-en)oyl-2-hydroxy-3-hydroxymethyl-2,3-(Z)-butanolide butalactin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate](/img/structure/B136884.png)



![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)








